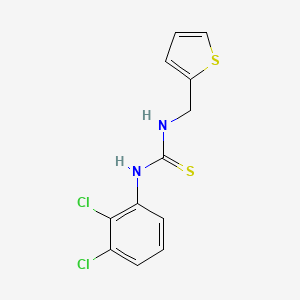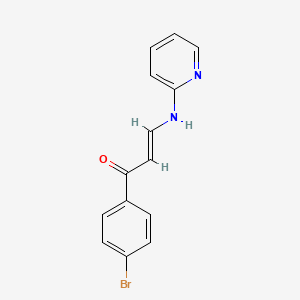
5-(4-hydroxy-3,5-dimethoxybenzylidene)-3-phenyl-2,4-imidazolidinedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-hydroxy-3,5-dimethoxybenzylidene)-3-phenyl-2,4-imidazolidinedione, also known as HDM-2 inhibitor, is a synthetic compound that has been extensively studied for its potential use in cancer treatment. This compound is a small molecule that has been shown to inhibit the activity of the human double minute 2 (HDM-2) protein, which is involved in the regulation of the tumor suppressor protein p53. Inhibition of HDM-2 activity can lead to the activation of p53 and the induction of apoptosis, making HDM-2 inhibitors a promising class of anticancer agents.
Wirkmechanismus
5-(4-hydroxy-3,5-dimethoxybenzylidene)-3-phenyl-2,4-imidazolidinedione inhibitors work by inhibiting the activity of the this compound protein, which is responsible for degrading the tumor suppressor protein p53. Inhibition of this compound activity leads to the stabilization and activation of p53, which in turn induces apoptosis in cancer cells.
Biochemical and Physiological Effects
This compound inhibitors have been shown to induce apoptosis in cancer cells through the activation of the p53 pathway. In addition, this compound inhibitors have been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 5-(4-hydroxy-3,5-dimethoxybenzylidene)-3-phenyl-2,4-imidazolidinedione inhibitors in lab experiments include their high potency and selectivity for the this compound protein, as well as their ability to induce apoptosis in cancer cells. However, the limitations of using this compound inhibitors in lab experiments include their potential toxicity to normal cells and their limited solubility in aqueous solutions.
Zukünftige Richtungen
There are several future directions for the development of 5-(4-hydroxy-3,5-dimethoxybenzylidene)-3-phenyl-2,4-imidazolidinedione inhibitors as anticancer agents. One direction is the identification of novel this compound inhibitors with improved potency and selectivity. Another direction is the development of combination therapies that target multiple pathways involved in cancer growth and survival. Additionally, the use of this compound inhibitors in combination with immunotherapy may enhance the immune response against cancer cells. Finally, the development of this compound inhibitors that can be delivered directly to tumors may improve their efficacy and reduce their toxicity to normal cells.
Synthesemethoden
The synthesis of 5-(4-hydroxy-3,5-dimethoxybenzylidene)-3-phenyl-2,4-imidazolidinedione inhibitors involves a series of chemical reactions that are typically carried out in a laboratory setting. The most common method for synthesizing this compound inhibitors involves the condensation of a substituted benzaldehyde with an imidazolidinedione derivative. The resulting product is then purified and characterized using a variety of analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
Wissenschaftliche Forschungsanwendungen
5-(4-hydroxy-3,5-dimethoxybenzylidene)-3-phenyl-2,4-imidazolidinedione inhibitors have been extensively studied for their potential use in cancer treatment. Preclinical studies have demonstrated that this compound inhibitors can induce apoptosis in cancer cells and inhibit tumor growth in animal models. Clinical trials are currently underway to evaluate the safety and efficacy of this compound inhibitors in cancer patients.
Eigenschaften
IUPAC Name |
(5E)-5-[(4-hydroxy-3,5-dimethoxyphenyl)methylidene]-3-phenylimidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O5/c1-24-14-9-11(10-15(25-2)16(14)21)8-13-17(22)20(18(23)19-13)12-6-4-3-5-7-12/h3-10,21H,1-2H3,(H,19,23)/b13-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQCGFQFIYIWFNI-MDWZMJQESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)C=C2C(=O)N(C(=O)N2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1O)OC)/C=C/2\C(=O)N(C(=O)N2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![methyl {[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5715655.png)
![2-(4-ethoxyphenyl)-N'-[(5-ethyl-2-thienyl)methylene]-6-methyl-4-quinolinecarbohydrazide](/img/structure/B5715662.png)
![1-[3-(4-tert-butylphenyl)acryloyl]piperidine](/img/structure/B5715666.png)
![2,5-dimethyl-N-[2-(4-morpholinylmethyl)benzyl]benzenesulfonamide](/img/structure/B5715678.png)
![N-allyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N'-(2-methylphenyl)urea](/img/structure/B5715689.png)



![N,N-diethyl-2-{[4-methyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5715713.png)
![4-cyano-2-fluoro-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B5715714.png)